molecular formula C21H20N4O4 B15098562 Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 4622-69-9

Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

Cat. No.: B15098562
CAS No.: 4622-69-9
M. Wt: 392.4 g/mol
InChI Key: QBOMGEXPFWRCEN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is a complex organic compound with the molecular formula C21H20N4O4. This compound is part of the pyrroloquinoxaline family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with altered electronic properties, while substitution reactions can produce a variety of functionalized pyrroloquinoxalines .

Scientific Research Applications

Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Potential therapeutic applications include anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its electronic properties and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

CAS No.

4622-69-9

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C21H20N4O4/c1-4-29-21(26)17-18-20(24-14-8-6-5-7-13(14)23-18)25(19(17)22)15-11-12(27-2)9-10-16(15)28-3/h5-11H,4,22H2,1-3H3

InChI Key

QBOMGEXPFWRCEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=CC(=C4)OC)OC)N

Origin of Product

United States

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